molecular formula C19H17FN4O B2590378 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one CAS No. 881567-05-1

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one

Numéro de catalogue: B2590378
Numéro CAS: 881567-05-1
Poids moléculaire: 336.37
Clé InChI: QFQCGQSDENLCOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrole ring and the fluorophenethyl group. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .

Analyse Des Réactions Chimiques

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they often include acids, bases, and solvents like ethanol or dichloromethane.

Applications De Recherche Scientifique

Inhibition of Protein Kinases

One of the prominent applications of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one is its role as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). FGFR1 is implicated in tumorigenesis, making it a significant target for anticancer therapies.

Case Study: FGFR1 Inhibition

A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.32 to 3.5 μM against FGFR1 kinase activity, indicating potent inhibitory effects. The most effective derivatives showed antiproliferative activity against the KG1 myeloma cell line, with IC50 values of 5.6 and 9.3 μM, respectively .

CompoundIC50 (μM)Cell Line
Derivative A0.32KG1
Derivative B0.63KG1

Modulation of GABA-A Receptors

Another significant application is the modulation of GABA-A receptors, which are crucial in regulating neuronal excitability and have implications in treating neurological disorders.

Case Study: GABA-A Receptor Modulation

Recent research identified a series of benzo[d]imidazole derivatives that act as positive allosteric modulators (PAMs) for the GABA-A receptor. These compounds exhibited improved metabolic stability and reduced hepatotoxicity compared to existing drugs, highlighting their potential as therapeutic agents for neurological conditions .

CompoundModulator TypeMetabolic Stability
Compound XPAMHigh
Compound YPAMModerate

Antibacterial Properties

The compound has also been explored for its antibacterial properties, particularly against resistant strains of bacteria.

Case Study: Antibacterial Activity

Research indicated that pyrrole-containing compounds derived from this scaffold demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, outperforming traditional antibiotics like vancomycin .

CompoundMIC (μg/mL)Bacteria
Compound A0.125MSSA
Compound B0.13–0.255MRSA

Synthesis and Structure-Activity Relationship

The synthesis of derivatives from the parent compound has been a focal point in optimizing its biological activity.

Structure-Activity Relationship

Structure-activity relationship studies have revealed that modifications at specific positions on the pyrrole ring can enhance inhibitory potency against FGFR1 and improve selectivity towards GABA-A receptor subtypes .

Example Modifications:

  • Position 4 Substitutions : Enhancements in FGFR1 inhibition.
  • Position 2 Modifications : Increased GABA-A receptor modulation efficacy.

Mécanisme D'action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one stands out due to its unique combination of benzimidazole and pyrrole moieties. Similar compounds include:

Activité Biologique

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16FN3O\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of imidazolylpyrrolones, including similar compounds, possess significant anticancer properties. The mechanism often involves the inhibition of specific cancer-related target proteins and pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values in low micromolar range in A498 cells
CytotoxicityReduced viability in renal cell lines
Selectivity IndexGood selectivity against non-neoplastic cells

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, limiting cancer cell proliferation.

Case Studies

Several studies have evaluated the efficacy of imidazolylpyrrolone derivatives in vitro and in vivo:

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of imidazolylpyrrolones on renal cell carcinoma (RCC) cell lines (A498 and 786-O), two compounds demonstrated promising IC50 values. The presence of specific substituents on the imidazole ring was crucial for activity.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl group significantly affected the anticancer activity. For instance, compounds with a para-fluorophenyl substituent showed enhanced potency compared to their analogs without this modification.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one?

Cyclization reactions under basic conditions are effective for constructing pyrrolone cores. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines (e.g., aniline derivatives) yields structurally analogous compounds with yields up to 63% . Key steps include optimizing solvent systems (e.g., ethanol or THF) and reaction temperatures (e.g., reflux conditions). The presence of electron-withdrawing groups (e.g., fluorine) may necessitate inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multimodal characterization is critical:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns (e.g., fluorophenethyl groups via coupling constants) .
  • FTIR : Detect carbonyl stretches (~1700 cm⁻¹) and amine/imine bands (~3300 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C19H16FN5O requires exact mass 365.132) .
  • Melting Point Analysis : Compare with literature values to assess purity (e.g., analogous compounds melt at 138–211°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic Exchange in NMR : For tautomeric forms (e.g., keto-enol), variable-temperature NMR can distinguish equilibrium states .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., Z/E configurations in imidazole derivatives) .
  • Computational Modeling : Compare experimental and DFT-calculated chemical shifts to validate assignments .

Q. How should experimental designs be structured to assess biological activity (e.g., antimicrobial potential)?

  • In Vitro Assays : Use microbroth dilution (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria .
  • Dose-Response Studies : Test 10–100 µM concentrations in triplicate, with positive controls (e.g., ciprofloxacin) .
  • Mechanistic Probes : Combine with fluorescence-based assays (e.g., membrane permeability dyes) to study bacterial membrane disruption .

Q. What methodologies evaluate the compound’s stability under environmental or physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Photolytic Stability : Expose to UV-Vis light (λ = 254–365 nm) and track decomposition kinetics .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (heating rate: 10°C/min) .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. side reactions .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Force Field Calibration : Refine parameters (e.g., partial charges) in molecular dynamics simulations .
  • Solvent Effect Modeling : Include implicit/explicit solvent models (e.g., COSMO-RS) to improve agreement with NMR data .
  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) .

Propriétés

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-13-6-2-1-5-12(13)9-10-24-11-16(25)17(18(24)21)19-22-14-7-3-4-8-15(14)23-19/h1-8,21,25H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTRVUHMKIFYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.